REACTION_SMILES
|
[C:1](=[O:2])([S:3][CH2:4][c:5]1[o:6][c:7](-[c:10]2[cH:11][n:12][cH:13][cH:14][cH:15]2)[cH:8][cH:9]1)[CH3:16].[C:22](=[O:23])([OH:24])[O-:25].[CH3:17][O-:18].[CH3:20][I:21].[CH3:27][OH:28].[Na+:19].[Na+:26]>>[CH3:1][S:3][CH2:4][c:5]1[o:6][c:7](-[c:10]2[cH:11][n:12][cH:13][cH:14][cH:15]2)[cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)SCc1ccc(-c2cccnc2)o1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CSCc1ccc(-c2cccnc2)o1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |